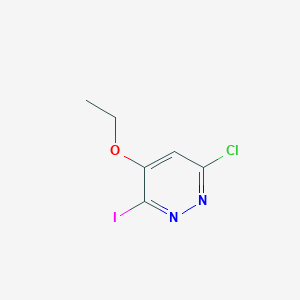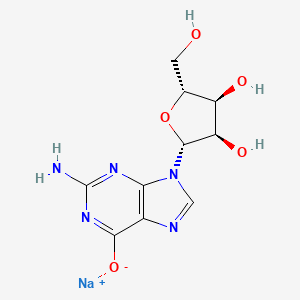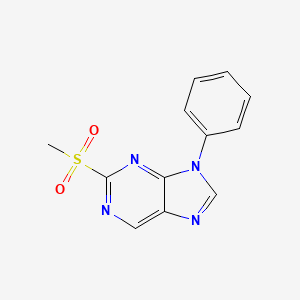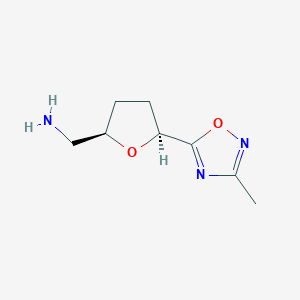
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluoropyrrolidine moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability, making fluorinated compounds valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Moiety: Starting from commercially available aldehydes, the fluoropyrrolidine moiety can be synthesized through a series of reactions including condensation, vinylation, and reductive amination.
Attachment to the Phenyl Ring: The fluoropyrrolidine moiety is then attached to a phenyl ring through a boronic acid functional group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine moiety may enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-fluoropyrrolidin-1-yl)propan-1-amine: Another fluorinated pyrrolidine derivative with similar biological properties.
®-(-)-3-Fluoropyrrolidine hydrochloride: A stereoisomer with different optical activity and potentially different biological effects.
Uniqueness
(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group and the fluoropyrrolidine moiety. This combination provides a versatile scaffold for various chemical reactions and enhances the compound’s potential in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H13BFNO2 |
|---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
[3-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m0/s1 |
InChI Key |
KEBDOVACXYYWLZ-VIFPVBQESA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)N2CC[C@@H](C2)F)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)




![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)



![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)


